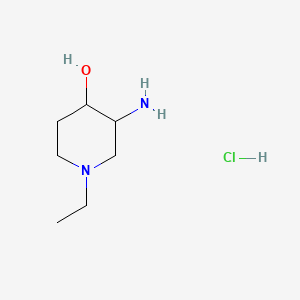3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers
CAS No.:
Cat. No.: VC18205835
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17ClN2O |
|---|---|
| Molecular Weight | 180.67 g/mol |
| IUPAC Name | 3-amino-1-ethylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-2-9-4-3-7(10)6(8)5-9;/h6-7,10H,2-5,8H2,1H3;1H |
| Standard InChI Key | RUXAUCDHVDIWTH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC(C(C1)N)O.Cl |
Introduction
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-amino-1-ethylpiperidin-4-ol hydrochloride typically involves multi-step processes, including:
-
Ring Formation: Construction of the piperidine core via cyclization reactions.
-
Functionalization: Introduction of the ethyl, amino, and hydroxyl groups through alkylation, amination, and oxidation/reduction steps .
-
Diastereomer Generation: Stereochemical diversity arises during functional group addition, particularly at the 3- and 4-positions .
A representative approach, adapted from trans-4-aminopiperidin-3-ol syntheses , involves:
-
Epoxide Ring Opening: Optically pure epoxides (e.g., 1-benzyl-3,4-epoxypiperidine) react with amines in the presence of LiClO₄ to yield trans-4-aminopiperidin-3-ols .
-
Hydrogenolysis: Removal of protective groups (e.g., benzyl) under catalytic hydrogenation conditions .
-
Salt Formation: Treatment with HCl to produce the hydrochloride salt .
Table 1: Synthetic Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Epoxide ring opening | Amines, LiClO₄, CH₃CN, rt | 75–85 | |
| Hydrogenolysis | H₂, Pd/C, EtOH | 87–92 | |
| Salt formation | HCl (gaseous or in ethanol) | 90–95 |
Stereochemical Considerations
The mixture of diastereomers arises due to non-equivalent stereocenters at positions 3 and 4. Techniques for diastereomer separation include:
-
Chromatography: Flash column chromatography using silica gel and polar solvents (e.g., hexane/ethyl acetate/methanol) .
-
Crystallization: Selective crystallization of diastereomeric salts .
In one study, diastereomers of trans-4-aminopiperidin-3-ols were resolved with >98% enantiomeric excess (ee) using chiral column chromatography .
Physicochemical Properties
Structural and Spectral Data
-
Molecular Formula: C₇H₁₇ClN₂O
-
Spectroscopic Characterization:
Table 2: Key Spectral Data for Analogous Compounds
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO) .
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the labile amino and hydroxyl groups .
Pharmacological and Biological Applications
Drug Intermediate
3-Amino-1-ethylpiperidin-4-ol hydrochloride serves as a precursor for:
-
Kinase Inhibitors: Analogous 4-aminopiperidine derivatives are key motifs in Janus kinase (JAK) and phosphoinositide 3-kinase (PI3K) inhibitors .
-
Sigma Receptor Ligands: Ethyl-substituted piperidines exhibit high affinity for sigma-1 receptors, implicated in neuropathic pain and cancer .
Biological Activity
While direct studies are scarce, structurally related compounds demonstrate:
-
Anticancer Effects: Trans-4-aminopiperidin-3-ols inhibit STAT3 signaling in leukemia cells (IC₅₀: 1.65–5.51 μM) .
-
Anti-Inflammatory Properties: Activation of SHP1 phosphatase (EC₅₀: 1.54–2.10 μM) suppresses NF-κB and STAT1 pathways .
Table 3: Bioactivity of Piperidine Derivatives
| Compound | Target | EC₅₀/IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Amino-4,4-dimethyl lithocholic acid | SHP1 | 1.54–2.10 | |
| trans-4-Aminopiperidin-3-ol | STAT3 | 1.65–5.51 |
Analytical and Regulatory Considerations
Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume